

Jangomolide: A Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Jangomolide

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Introduction

Jangomolide is a naturally occurring limonoid, a type of highly oxygenated triterpenoid, that has been isolated from the plant *Flacourtia jangomas*.^[1] This plant has a history of use in traditional medicine for treating various ailments, suggesting the presence of bioactive constituents. **Jangomolide**, as one of these constituents, is of interest to researchers for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently available information on the physicochemical properties and biological activities of **Jangomolide**, with a focus on data relevant to drug discovery and development. It is important to note that while **Jangomolide** has been identified in plant extracts with demonstrated biological effects, data on the isolated compound is limited.

Physicochemical Properties

Precise experimental determination of the physicochemical properties of pure **Jangomolide** is not extensively reported in the available scientific literature. The following table summarizes the computed data available from public chemical databases.^[1]

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₈ O ₈	PubChem[1]
Molecular Weight	468.5 g/mol	PubChem[1]
IUPAC Name	19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0 ^{2,7} .0 ^{2,10} .0 ^{14,16} .0 ^{14,20}]docos-3-ene-5,12,17-trione	PubChem[1]
Canonical SMILES	<chem>CC1(C2CC(=O)C3(C(C24C=C(C(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C</chem>	PubChem
InChI Key	ZYPFSBYGJYBBBK-UHFFFAOYSA-N	PubChem
Topological Polar Surface Area	105 Å ²	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	2	PubChem
XLogP3-AA (Computed)	2.4	PubChem

Note: The XLogP3-AA value is a computed prediction of the logarithm of the octanol/water partition coefficient and suggests that **Jangomolide** has moderate lipophilicity. Experimental verification of this and other properties such as melting point and aqueous solubility is required for a complete physicochemical profile.

Biological Activities and Pharmacological Potential

Direct studies on the biological activities of isolated **Jangomolide** are scarce. However, extracts of *Flacourtia jangomas*, in which **Jangomolide** is a known constituent, have been reported to possess a range of pharmacological properties. These findings suggest potential

therapeutic avenues for **Jangomolide**, although further investigation with the pure compound is necessary to confirm its specific contributions.

Activity	Plant Part/Extract	Observed Effect	Reference
Analgesic	Leaf extract	Significant inhibition of writhing in acetic acid-induced models and increased pain threshold in hot plate tests.	
Antidiarrheal	Leaf extract	Significant reduction in the frequency of diarrheal episodes.	
Hypoglycemic	Fruit and Seed extracts	Notable reduction in blood glucose levels in oral glucose tolerance tests.	
Antimicrobial	Leaf and Root extracts	Activity against various Gram-positive and Gram-negative bacteria.	

It is crucial to emphasize that these activities are attributed to the crude extracts, which contain a complex mixture of phytochemicals, including limonin, flavonoids, and tannins, in addition to **Jangomolide**. Therefore, the observed effects cannot be solely ascribed to **Jangomolide** without further bioassay-guided fractionation and testing of the isolated compound.

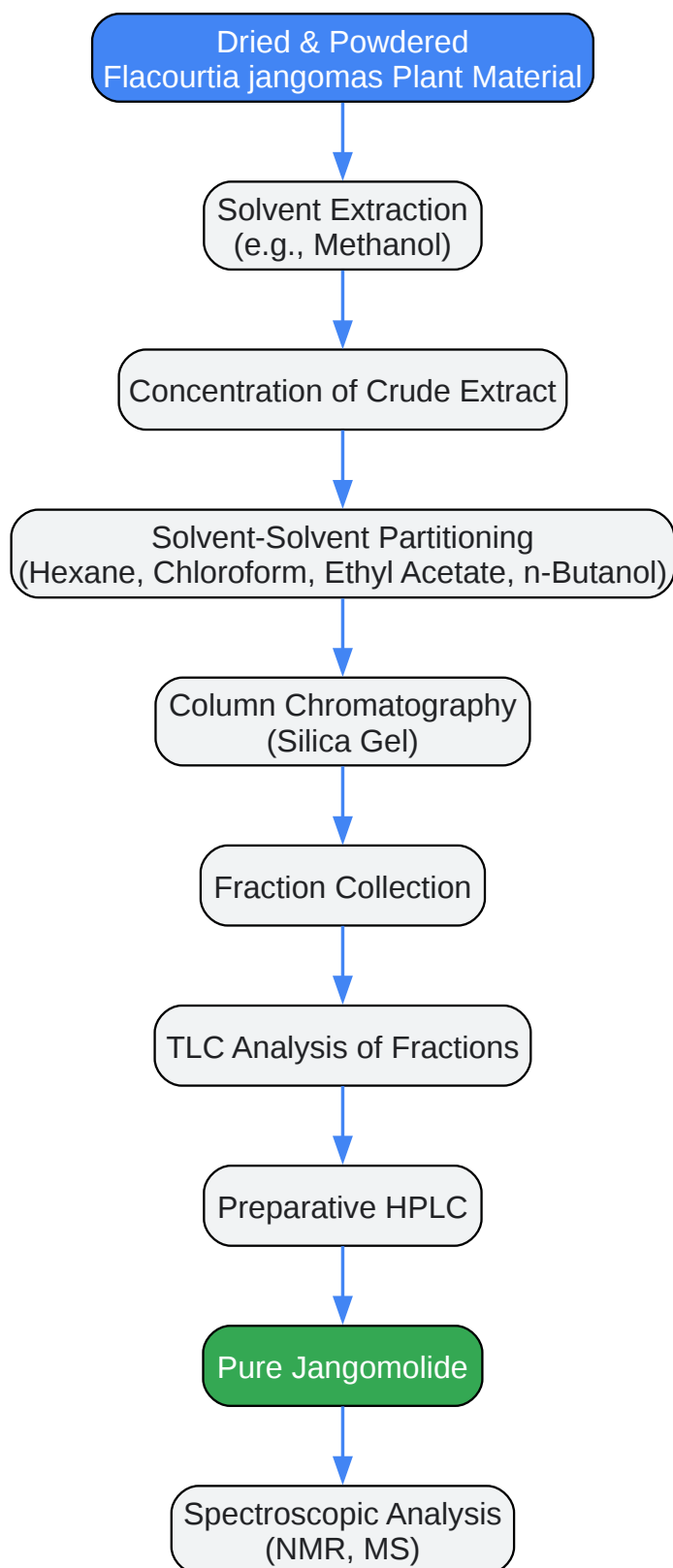
Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of pure **Jangomolide** are not available in the literature. However, this section outlines the general methodologies that would be employed for its isolation and the assessment of its biological activities based on standard practices in natural product research.

Isolation of Jangomolide from *Flacourtia jangomas*

The isolation of **Jangomolide** typically involves a multi-step process of extraction and chromatographic separation.

- **Plant Material Collection and Preparation:** Fresh parts of *Flacourtia jangomas* (e.g., bark, leaves, or fruits) are collected, authenticated, and dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for extraction.
- **Extraction:** The powdered plant material is subjected to solvent extraction, commonly using methanol, through methods like maceration or Soxhlet extraction. The resulting crude extract is then concentrated under reduced pressure.
- **Fractionation:** The crude methanol extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
- **Chromatographic Purification:** The fraction containing **Jangomolide** (often the less polar fractions like chloroform or ethyl acetate) is subjected to further purification using chromatographic techniques. This may include:
 - **Column Chromatography:** Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.
 - **Preparative Thin-Layer Chromatography (TLC):** For smaller-scale purification.
 - **High-Performance Liquid Chromatography (HPLC):** A highly efficient method for the final purification of the compound to obtain a high degree of purity.
- **Structure Elucidation:** The structure of the isolated **Jangomolide** is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ^1H , ^{13}C , COSY, HMQC, HMBC) and Mass Spectrometry (MS).



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Figure 1: General workflow for the isolation of **Jangomolide**.

In Vitro Antioxidant Activity Assessment (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

- A stock solution of the isolated **Jangomolide** is prepared in a suitable solvent (e.g., methanol).
- Serial dilutions of the **Jangomolide** solution are prepared to obtain a range of concentrations.
- A freshly prepared solution of DPPH in methanol is added to each dilution of the sample.
- The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
- Ascorbic acid or a similar known antioxidant is used as a positive control.
- The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

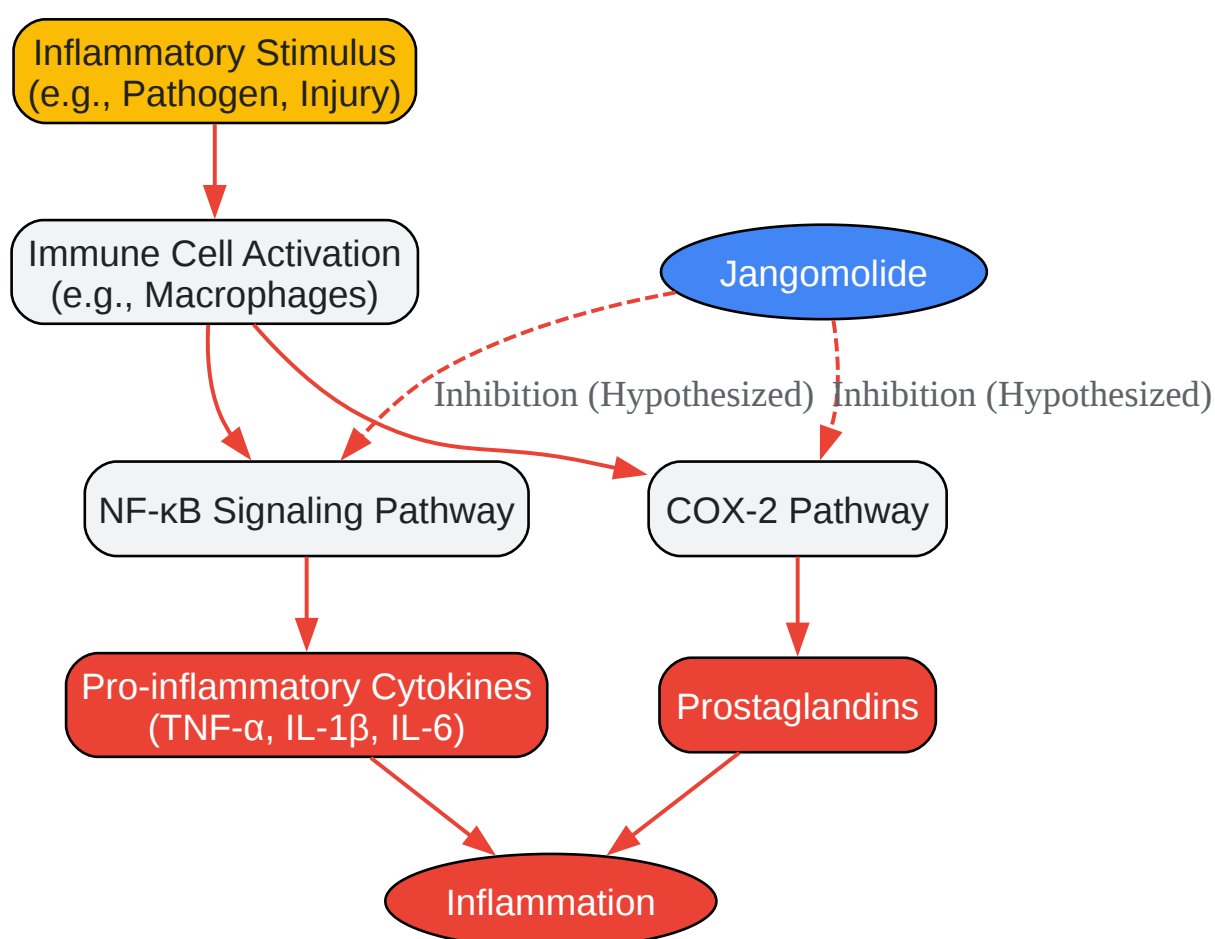
This is a standard animal model to screen for acute anti-inflammatory activity.

- Laboratory animals (e.g., rats or mice) are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of **Jangomolide**.
- The test compound (**Jangomolide**) or the standard drug is administered orally or intraperitoneally.
- After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce inflammation and edema.

- The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
- The percentage of inhibition of edema is calculated for each group compared to the control group.

Mechanism of Action

The precise molecular mechanism of action for **Jangomolide** has not yet been elucidated. However, based on the reported anti-inflammatory properties of *Flacourtia jangomas* extracts, it can be hypothesized that **Jangomolide** may interfere with key inflammatory signaling pathways. Many natural products with anti-inflammatory effects are known to inhibit the production of pro-inflammatory mediators such as cytokines (e.g., TNF- α , IL-6) and enzymes involved in the inflammatory cascade (e.g., cyclooxygenase-2, COX-2). Future research should focus on investigating the effects of pure **Jangomolide** on these pathways to determine its specific mechanism of action.



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Figure 2: Hypothesized anti-inflammatory mechanism of **Jangomolide**.

Conclusion and Future Directions

Jangomolide is a structurally interesting natural product with potential pharmacological relevance, as suggested by the bioactivities of the plant from which it is derived. However, a significant knowledge gap exists regarding the specific physicochemical properties and biological activities of the pure compound. Future research should prioritize the following:

- **Total Synthesis:** The development of a total synthesis route for **Jangomolide** would provide a reliable source of the pure compound for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.
- **Comprehensive Physicochemical Characterization:** Experimental determination of key parameters like melting point, solubility, and logP is essential for understanding its drug-like properties.
- **In-depth Biological Evaluation:** The isolated **Jangomolide** needs to be systematically screened against a panel of biological targets to identify its specific activities and determine quantitative measures such as IC₅₀ or EC₅₀ values.
- **Mechanism of Action Studies:** Elucidating the molecular targets and signaling pathways modulated by **Jangomolide** is critical for understanding its therapeutic potential and for rational drug design.

Addressing these research areas will be instrumental in unlocking the full therapeutic potential of **Jangomolide** and advancing its development as a potential lead compound for new medicines.

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References

- 1. journalcmpr.com [journalcmpr.com]
- To cite this document: BenchChem. [Jangomolide: A Physicochemical and Biological Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15508720#physicochemical-properties-of-jangomolide]

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